molecular formula C16H26N2OS B4586302 N-(3-isopropoxypropyl)-N'-(4-isopropylphenyl)thiourea

N-(3-isopropoxypropyl)-N'-(4-isopropylphenyl)thiourea

Cat. No.: B4586302
M. Wt: 294.5 g/mol
InChI Key: LPFXWNZQLPSLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-N'-(4-isopropylphenyl)thiourea is a useful research compound. Its molecular formula is C16H26N2OS and its molecular weight is 294.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.17658463 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Research on thiourea derivatives, such as N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea, has demonstrated their synthesis and characterization through spectroscopic techniques and X-ray diffraction. These studies contribute to understanding the molecular structure and potential applications of thiourea compounds, including N-(3-isopropoxypropyl)-N'-(4-isopropylphenyl)thiourea, in various chemical processes (Yusof et al., 2010).

Biodegradation of Herbicides

Research involving the biodegradation of isoproturon, a herbicide structurally related to thiourea derivatives, by fungi isolated from agricultural soil, highlights the potential of microbial processes in the degradation of environmental contaminants. This study provides insights into the use of thiourea derivatives in environmental bioremediation efforts (Rønhede et al., 2005).

Antimicrobial and Antifungal Activities

The synthesis and testing of thiourea derivatives for antimicrobial and antifungal activities have been extensively studied, indicating the potential use of these compounds in developing new therapeutic agents. For example, N-benzoyl-N'-alkylthioureas and their metal complexes have been shown to possess significant activity against fungi and yeast, suggesting their application in medical and agricultural industries (del Campo et al., 2004).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives have been identified as efficient enzyme inhibitors and mercury sensors, offering potential applications in biochemical research and environmental monitoring. These compounds have shown activity against acetylcholinesterase and butyrylcholinesterase, as well as sensitivity in detecting toxic metal mercury using spectrofluorimetric techniques (Rahman et al., 2021).

Pharmaceutical Research

The study and development of thiourea derivatives for therapeutic uses, including anti-tuberculosis agents, have highlighted their significance in pharmaceutical research. The unique mechanism of action of thiourea drugs like isoxyl on Mycobacterium tuberculosis underlines the potential of these compounds in treating multidrug-resistant strains of tuberculosis (Phetsuksiri et al., 2003).

Properties

IUPAC Name

1-(3-propan-2-yloxypropyl)-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-12(2)14-6-8-15(9-7-14)18-16(20)17-10-5-11-19-13(3)4/h6-9,12-13H,5,10-11H2,1-4H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFXWNZQLPSLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.